molecular formula C19H18N2S4 B2805143 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane CAS No. 102174-95-8

1,5-Bis(benzo[d]thiazol-2-ylthio)pentane

Cat. No.: B2805143
CAS No.: 102174-95-8
M. Wt: 402.61
InChI Key: IQXAYKYEQRFGED-UHFFFAOYSA-N
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Description

1,5-Bis(benzo[d]thiazol-2-ylthio)pentane is a chemical compound that features two benzo[d]thiazol-2-ylthio groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane typically involves the reaction of 2-mercaptobenzothiazole with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(benzo[d]thiazol-2-ylthio)pentane can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzo[d]thiazol-2-ylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzo[d]thiazol-2-ylthio derivatives.

Scientific Research Applications

1,5-Bis(benzo[d]thiazol-2-ylthio)pentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(benzo[d]thiazol-2-ylthio)ethane
  • 1,3-Bis(benzo[d]thiazol-2-ylthio)propane
  • 1,4-Bis(benzo[d]thiazol-2-ylthio)butane

Uniqueness

1,5-Bis(benzo[d]thiazol-2-ylthio)pentane is unique due to its longer pentane backbone, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in its interaction with molecular targets and its overall biological activity compared to shorter-chain analogs.

Properties

IUPAC Name

2-[5-(1,3-benzothiazol-2-ylsulfanyl)pentylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S4/c1(6-12-22-18-20-14-8-2-4-10-16(14)24-18)7-13-23-19-21-15-9-3-5-11-17(15)25-19/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXAYKYEQRFGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCCCSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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